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molecular formula C15H22N2O2 B1524287 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole CAS No. 1049677-43-1

1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole

Cat. No. B1524287
M. Wt: 262.35 g/mol
InChI Key: WKIMZHRFTRPBGZ-UHFFFAOYSA-N
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Patent
US08178557B2

Procedure details

To a mixture of tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate (500 mg, 1.9 mmol) in MeOH (25 mL), under nitrogen, Pd/C (wet w/MeOH) was added and the atmosphere changed to hydrogen. The reaction mixture was stirred at RT for 3 h. The reaction mixture was filtered through a pad of celite and evaporated to give the title compound as a thick liquid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:19])([CH3:18])[CH2:7][N:8]2[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[CH:4][CH:3]=1.[H][H]>CO.[Pd]>[C:14]([O:13][C:11]([N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([NH2:1])[CH:10]=2)[C:6]([CH3:19])([CH3:18])[CH2:7]1)=[O:12])([CH3:17])([CH3:15])[CH3:16].[NH2:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:19])([CH3:18])[CH2:7][N:8]2[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=CC=C2C(CN(C2=C1)C(=O)OC(C)(C)C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C2=CC=C(C=C12)N)(C)C.NC1=CC=C2C(CN(C2=C1)C(=O)OC(C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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